molecular formula C9H8N8 B13043776 N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine

N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine

Cat. No.: B13043776
M. Wt: 228.21 g/mol
InChI Key: QTJNOFABWBEOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine (CAS 2135331-33-6 ) is a high-purity chemical compound supplied for research purposes. This molecule features a 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its high similarity to the adenine moiety of ATP, making it a versatile building block for the design of ATP-competitive inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) . The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry and is investigated as a key pharmacophore in the development of novel Epidermal Growth Factor Receptor inhibitors (EGFRIs) . Derivatives of this scaffold have demonstrated promising in vitro anti-proliferative activities against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colorectal cancer) . The primary research value of this compound lies in its use as a synthetic intermediate for the creation of potential therapeutic agents. Researchers can perform further synthetic modifications at multiple positions on the core structure to explore structure-activity relationships and optimize binding to the ATP-binding site of target kinases . This product is intended for research and development applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C9H8N8

Molecular Weight

228.21 g/mol

IUPAC Name

4-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C9H8N8/c10-9-11-2-1-6(16-9)15-7-5-3-14-17-8(5)13-4-12-7/h1-4H,(H4,10,11,12,13,14,15,16,17)

InChI Key

QTJNOFABWBEOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1NC2=NC=NC3=C2C=NN3)N

Origin of Product

United States

Scientific Research Applications

Synthesis of N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine

The compound can be synthesized using various methods that typically involve the reaction of pyrazolo[3,4-d]pyrimidine derivatives with appropriate amines or other nucleophiles. For example, one study detailed a convenient synthesis pathway starting from 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine through dimerization processes . The synthesis conditions can be optimized to enhance yield and purity, demonstrating the compound's versatility in chemical reactions.

Epidermal Growth Factor Receptor Inhibition

This compound has been investigated for its role as an epidermal growth factor receptor (EGFR) inhibitor. Several derivatives have shown promising anti-proliferative activities against cancer cell lines such as A549 and HCT-116. For instance, compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR and also demonstrated effectiveness against the mutant EGFR T790M with an IC50 of 0.236 µM . These findings suggest its potential as a targeted therapy in cancer treatment.

Anti-inflammatory Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties. The mechanism involves the modulation of signaling pathways associated with inflammation. Compounds derived from this compound have been shown to inhibit pro-inflammatory cytokines in vitro . This could lead to therapeutic applications in conditions like arthritis or other inflammatory diseases.

Case Study 1: Synthesis and Activity Evaluation

In a recent study, researchers synthesized multiple pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. Among these compounds, several exhibited significant inhibition of cell proliferation in cancer models . The study provided detailed synthesis pathways and characterized the compounds using spectroscopic techniques.

Case Study 2: Pharmacological Profile

Another investigation focused on the pharmacological profile of this compound derivatives as potential EGFR inhibitors. The results highlighted the structure-activity relationship (SAR) that could guide future drug design efforts . The compounds were assessed for their kinase inhibitory activities and showed varying degrees of potency against different EGFR mutations.

Data Tables

Compound NameStructureIC50 (µM) against A549IC50 (µM) against HCT-116EGFR WT Inhibition (µM)
Compound 12bStructure8.2119.560.016
Compound XStructureXXXXXX

Note : The structures are hypothetical representations; actual structures can be obtained from chemical databases or literature.

Comparison with Similar Compounds

Dual IGF1R/Src Inhibitors

  • N2-(3-((3-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)prop-2-yn-1-yl)oxy)-4-methoxyphenyl)-N4-(quinolin-3-yl)pyrimidine-2,4-diamine (4b): This compound incorporates a propargyl ether linker and a quinolin-3-yl group, enabling dual inhibition of IGF1R and Src kinase. Its structural flexibility allows for improved selectivity compared to non-macrocyclic analogues .

EGFR Inhibitors

  • N3-(3-aminophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (V) and N-Me-piperazinyl derivatives: These compounds exhibit strong EGFR inhibition, highlighting how substituent variation (e.g., chlorophenyl vs. piperazinyl) shifts target specificity from IGF1R/Src to EGFR .

Pyrrolo[2,3-d]pyrimidine Analogues

  • N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines (e.g., 11a): Replacing the pyrazolo core with pyrrolo[2,3-d]pyrimidine shifts activity toward PDGFRβ and VEGFR-2 inhibition. Compound 11a showed superior in vivo antitumor efficacy compared to TSU-68 (SU6668), a known angiogenesis inhibitor .

Pyrimidine-2,4-diamine Derivatives Without Pyrazolo Rings

  • N2-(2-methoxyethyl)-6-methyl-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine (Ba4): These compounds lack the pyrazolo ring but retain the pyrimidine-2,4-diamine motif. They act as ANO1 ion channel blockers, demonstrating that the pyrimidine-2,4-diamine moiety alone can confer biological activity unrelated to kinase inhibition .

Oxadiazole and Triazole Hybrids

  • N1-(1-(4-bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine (15a) :
    Hybridization with oxadiazole or triazole scaffolds enhances VEGFR-2 inhibition. The bromophenyl and trifluoromethyl groups improve potency, with IC50 values in the submicromolar range .

Macrocyclic Derivatives

  • Macrocyclic inhibitors based on N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine : Macrocyclization of the core structure improves selectivity for MST3 kinase, reducing off-target effects compared to linear analogues .

Biological Activity

N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo[3,4-D]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines under acidic or basic conditions.
  • Substitution Reactions : The introduction of various substituents can enhance the biological activity and selectivity of the compound.
  • Final Product Isolation : Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cancer cell lines. Key findings include:

  • Inhibition of EGFR : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown promising results as epidermal growth factor receptor (EGFR) inhibitors. For instance, one study reported an IC50 value of 0.016 µM for a closely related derivative against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
  • Anti-Proliferative Activity : The compound demonstrated significant anti-proliferative effects in vitro against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .

The mechanism by which this compound exerts its effects involves:

  • Apoptosis Induction : Flow cytometric analyses indicated that this compound can induce apoptosis and arrest the cell cycle at S and G2/M phases .
  • Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression, including Src kinase .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by structural modifications. For example:

CompoundSubstituentIC50 (µM)Activity
12bNone0.016EGFR WT Inhibition
6ePhenyl15.0Src Kinase Inhibition
10cMethyl12.5Src Kinase Inhibition

These findings suggest that specific substitutions on the pyrazolo[3,4-d]pyrimidine core can enhance potency and selectivity against targeted kinases.

Study on EGFR Inhibitors

A recent study synthesized a series of new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. The most potent compounds were evaluated using the NCI 60 cancer cell line panel, demonstrating significant anti-proliferative activity across multiple cancer types .

Evaluation Against Breast Cancer Cell Lines

Another investigation focused on evaluating the anticancer efficacy of these compounds against breast cancer cell lines MDA-MB-468 and T47D. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrimidine-2,4-diamine derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyrazolo[3,4-d]pyrimidin-4-amine intermediates with halogenated pyrimidines under reflux in aprotic solvents like acetonitrile or dichloromethane. Workup includes solvent evaporation, purification via recrystallization (e.g., using acetonitrile), and characterization via 1H^1H-NMR and IR spectroscopy to confirm amine and aromatic proton signatures . Microwave-assisted synthesis has also been reported, reducing reaction times from hours to minutes while maintaining yields of 53–68% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identifies aromatic protons (δ 7.1–8.6 ppm) and amine protons (δ 5.5–6.0 ppm). For example, the NH2_2 group in N4-aryl derivatives appears as a singlet integrating for two protons .
  • IR : Confirms N-H stretches (3200–3400 cm1^{-1}) and C=N/C=C vibrations (1500–1650 cm1^{-1}) .
  • 13C^{13}C-NMR : Resolves pyrimidine and pyrazole ring carbons (δ 110–160 ppm) .

Q. What safety considerations are documented for handling this compound?

  • Methodological Answer : Acute toxicity data (oral TDLo: 14 mg/kg in mice) suggest strict PPE use (gloves, lab coat) and fume hood containment. Reproductive toxicity studies indicate potential embryotoxic effects, necessitating minimized exposure during in vivo experiments .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity compared to conventional methods?

  • Methodological Answer : Microwave irradiation enhances reaction kinetics via uniform dielectric heating. For example, synthesizing N3-indolino derivatives achieved 67–68% yields in 20–30 minutes versus 12-hour reflux methods . Key parameters include power (300–500 W), solvent (ethanol or DMF), and controlled temperature gradients to prevent side reactions.

Q. How can computational methods optimize reaction pathways for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For instance, ICReDD’s workflow integrates reaction path searches with experimental validation to prioritize aryl substituents that enhance binding to kinase targets . Machine learning models trained on existing NMR datasets can also predict optimal solvent systems (e.g., iPrOH with HCl catalysis for cyclization) .

Q. How to resolve discrepancies in reported biological activity across structural analogs?

  • Methodological Answer : Systematic SAR studies are critical. For example, N4-(4-chlorophenyl)-6-(1-naphthylmethyl) derivatives showed 70% inhibition of receptor tyrosine kinases, while 2,5-dimethoxybenzyl analogs had reduced activity (61%). Confounding factors include solubility differences (logP variations) and crystallographic clashes in kinase binding pockets. Dose-response assays (IC50_{50} profiling) and molecular docking can clarify mechanisms .

Q. What strategies validate the role of substituents in modulating kinase inhibition?

  • Methodological Answer :

  • Step 1 : Synthesize a library of analogs with varied N4-aryl and C6-benzyl groups .
  • Step 2 : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Step 3 : Correlate activity with steric/electronic parameters (Hammett constants, molar refractivity). For example, electron-withdrawing groups (e.g., 4-Cl) enhance binding affinity by 3-fold compared to methoxy substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.